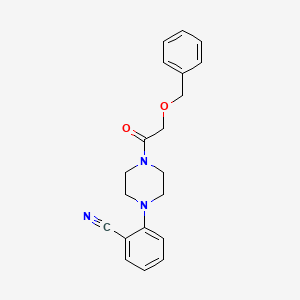
4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol
Vue d'ensemble
Description
4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as 4-AIBD, is a synthetic small molecule that has been widely studied for its potential therapeutic applications. 4-AIBD is a member of the indazole family, which is comprised of compounds that are derived from the indazole nucleus. It has been used in various scientific research applications, including in vivo and in vitro studies. 4-AIBD has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-proliferative properties. In addition, it has been shown to have biochemical and physiological effects, such as modulating the activity of enzymes and receptors.
Applications De Recherche Scientifique
Cardiovascular Disease Management
WAY-169916 has been studied for its potential in managing cardiovascular diseases. It has shown promise in reducing infarct size in an ovariectomized rabbit model of coronary artery occlusion-induced ischemia and reperfusion injury . This suggests that WAY-169916 could be beneficial in the treatment of myocardial infarction by mitigating the damage caused by interrupted blood flow to the heart.
Inflammatory Bowel Disease (IBD) Treatment
The compound has demonstrated efficacy in reducing symptoms of inflammatory bowel disease in an HLA-B27 transgenic rat model. It inhibits chronic diarrhea as well as intestinal ulceration and inflammatory cell infiltration, indicating its potential as a therapeutic agent for IBD patients .
Hormone Receptor Modulation
WAY-169916 acts as a pathway-selective estrogen receptor ligand. It binds to human ERα and ERβ and can inhibit IL-1β-induced NF-κB reporter activity in cells expressing human ERα. This selective modulation of hormone receptors could have implications in diseases where estrogen plays a role, such as certain cancers and metabolic disorders .
Anti-Inflammatory Applications
The compound’s ability to inhibit NF-κB transcriptional activity suggests its use as an anti-inflammatory agent. It could potentially be used to treat acute-phase inflammatory responses and conditions where inflammation plays a key role, such as rheumatoid arthritis .
Metabolic Syndrome and Obesity
In studies involving ovariectomized rats, WAY-169916 reduced high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression without increasing uterine weight. This indicates a potential application in treating metabolic syndrome and obesity-related inflammation without the side effects typically associated with estrogen therapy .
Transcription Factor Targeting
WAY-169916’s interaction with transcription factors like NF-κB suggests it could be used to modulate gene expression in various conditions. By targeting specific pathways, it may help in the development of treatments for diseases that involve dysregulated gene expression .
Mécanisme D'action
Target of Action
The primary target of 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as WAY-169916, is the estrogen receptor (ER) . The estrogen receptor is a protein within cells that is activated by the hormone estrogen . It is involved in regulating the expression of certain genes and plays a crucial role in reproductive and sexual development .
Mode of Action
WAY-169916 acts as a pathway-selective estrogen receptor ligand . It binds to the estrogen receptor and selectively inhibits the transcriptional activity of a protein complex known as nuclear factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Biochemical Pathways
The action of WAY-169916 affects the NF-κB pathway . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Inhibition of NF-κB by WAY-169916 leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
It is known that the compound is orally active and can be administered daily .
Result of Action
The action of WAY-169916 results in a significant reduction in inflammation . In models of arthritis, it has been shown to nearly completely reverse hindpaw scores and markedly improve histological scores . It also suppresses the induction of serum acute phase proteins, including haptoglobin, α1-acid glycoprotein, and C-reactive protein . Furthermore, it globally suppresses adjuvant-induced gene expression in the spleen, liver, and popliteal lymph nodes .
Action Environment
The efficacy and stability of WAY-169916 can be influenced by various environmental factors. For instance, in a high-fat mouse model, WAY-169916 was shown to inhibit diet-induced hepatic inflammatory gene expression without stimulating uterine wet weight or hepatic ER-mediated gene expression . This suggests that the compound’s action can be modulated by factors such as diet and the presence of other hormones .
Propriétés
IUPAC Name |
4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMCQPFKPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695727 | |
| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669764-18-5 | |
| Record name | WAY-169916 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

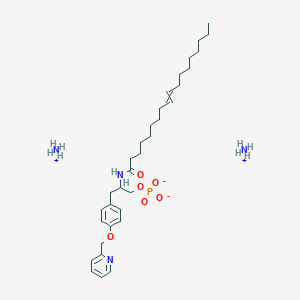

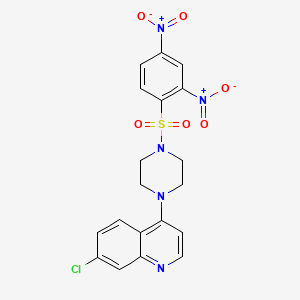

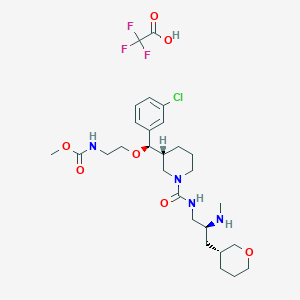
![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)

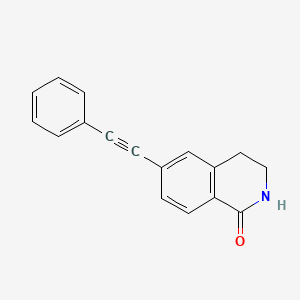

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)
